molecular formula C8H5F2NO B1587716 4,5-difluoroindolin-2-one CAS No. 850429-64-0

4,5-difluoroindolin-2-one

Cat. No.: B1587716
CAS No.: 850429-64-0
M. Wt: 169.13 g/mol
InChI Key: YUPHSWQGQCGBQH-UHFFFAOYSA-N
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Description

4,5-difluoroindolin-2-one is a heterocyclic compound with the molecular formula C8H5F2NO. It is a derivative of oxindole, which is a common scaffold in many biologically active molecules.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4,5-difluoroindolin-2-one typically involves the fluorination of oxindole derivatives. One common method is the transition metal-free photochemical C–F activation, which is a mild and operationally simple method to overcome the limitations associated with the preparation of fluorinated oxindole molecules by single C–F bond activation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions: 4,5-difluoroindolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxindole derivatives.

    Reduction: Reduction reactions can convert this compound into other fluorinated indole derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxindole derivatives, while substitution reactions can produce a wide range of fluorinated compounds .

Scientific Research Applications

4,5-difluoroindolin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other fluorinated compounds

Comparison with Similar Compounds

4,5-difluoroindolin-2-one can be compared with other similar compounds, such as:

  • 4,6-Difluorooxindole
  • 4,5-Difluoro-1,3-dihydroindol-2-one
  • 4,5-Difluoro-2,3-dihydro-1H-indol-2-one

These compounds share similar structural features but may differ in their chemical reactivity and biological activities.

Properties

IUPAC Name

4,5-difluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-5-1-2-6-4(8(5)10)3-7(12)11-6/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPHSWQGQCGBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2F)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395648
Record name 4,5-DIFLUOROOXINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-64-0
Record name 4,5-DIFLUOROOXINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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